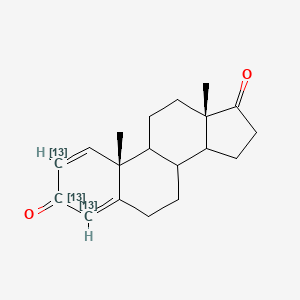

Androsta-1,4-dien-3,17-dione-2,3,4-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boldenone 2,3,4-13C3 is a labeled form of boldenone, an anabolic-androgenic steroid. This compound is used in various scientific research applications due to its unique properties. Boldenone itself is known for promoting protein synthesis, supporting nitrogen retention, and enhancing the release of erythropoietin from the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boldenone can be synthesized from androstenedione through a dual-enzyme catalytic system involving 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase . The conversion efficiency of these enzymes can be optimized to increase the yield of boldenone. The traditional chemical synthesis of boldenone involves a three-step reaction starting from androstenedione .

Industrial Production Methods

The industrial production of boldenone primarily relies on chemical synthesis, which can be complex and environmentally challenging due to excessive byproducts and hazardous chemicals . Recently, biosynthetic methods using microorganisms have gained attention for their eco-friendly and efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Boldenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of boldenone include 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase . The reaction conditions often involve optimizing enzyme expression systems to increase the yield and purity of the final product .

Major Products Formed

The major products formed from the reactions involving boldenone include its various esters, such as boldenone undecylenate, which is used in veterinary medicine .

Scientific Research Applications

Boldenone 2,3,4-13C3 has a wide range of scientific research applications:

Mechanism of Action

Boldenone exerts its effects by binding to androgen receptors, which regulate gene transcription . This binding promotes anabolic activities such as protein synthesis and nitrogen retention. The compound also stimulates the release of erythropoietin from the kidneys, enhancing red blood cell production .

Comparison with Similar Compounds

Similar Compounds

Testosterone: Boldenone is a derivative of testosterone with a double bond between the C1 and C2 positions.

Boldenone Undecylenate: An ester of boldenone used in veterinary medicine.

Quinbolone: A related compound with a cyclopentenyl enol ether group.

Uniqueness

Boldenone is unique due to its mild androgenic activity and strong anabolic effects, making it suitable for various research and veterinary applications . Its labeled form, Boldenone 2,3,4-13C3, is particularly valuable in metabolic studies and analytical chemistry .

Properties

Molecular Formula |

C19H24O2 |

|---|---|

Molecular Weight |

287.37 g/mol |

IUPAC Name |

(10R,13S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1/i7+1,11+1,13+1 |

InChI Key |

LUJVUUWNAPIQQI-SHPXCNMVSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=[13CH][13C](=O)[13CH]=C[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.